molecular formula C8H17NO B8013644 2-Ethyl-2,4,4-trimethyl-1,3-oxazolidine CAS No. 82407-98-5

2-Ethyl-2,4,4-trimethyl-1,3-oxazolidine

Cat. No.: B8013644
CAS No.: 82407-98-5
M. Wt: 143.23 g/mol
InChI Key: NMKCJTAVABMDAW-UHFFFAOYSA-N
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Description

2-Ethyl-2,4,4-trimethyl-1,3-oxazolidine is an organic compound belonging to the class of oxazolidines. These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is known for its stability and versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-2,4,4-trimethyl-1,3-oxazolidine can be synthesized through the reaction of ethanolamine with isobutyraldehyde under acidic conditions. The reaction typically involves heating the reactants in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which are crucial for optimizing the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2,4,4-trimethyl-1,3-oxazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-2,4,4-trimethyl-1,3-oxazolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a stabilizer in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug delivery systems.

    Industry: It is used in the production of polymers, coatings, and adhesives due to its stabilizing properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-2,4,4-trimethyl-1,3-oxazolidine involves its ability to interact with various molecular targets. The compound can form stable complexes with metal ions, which can enhance its reactivity in catalytic processes. Additionally, its ability to undergo ring-opening reactions makes it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-2,4,4-trimethyl-1,3-oxazolidine stands out due to its unique combination of stability and reactivity. Unlike some similar compounds, it can participate in a wide range of chemical reactions while maintaining its structural integrity. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-ethyl-2,4,4-trimethyl-1,3-oxazolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-5-8(4)9-7(2,3)6-10-8/h9H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKCJTAVABMDAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(NC(CO1)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30298695
Record name 2-Ethyl-2,4,4-trimethyl-1,3-oxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30298695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82407-98-5
Record name NSC128260
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128260
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Ethyl-2,4,4-trimethyl-1,3-oxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30298695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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